BenchChemオンラインストアへようこそ!

2-Benzofurancarboxamide,2-ethyl-2,3-dihydro-

Asymmetric Synthesis Chiral Resolution Efaroxan

2-Benzofurancarboxamide, 2-ethyl-2,3-dihydro- (CAS RN 170803-36-8) is a chiral benzofuran derivative belonging to the broader 2,3-dihydrobenzofuran-2-carboxamide class. It possesses a non-aromatic dihydrofuran ring, an ethyl substituent at the 2-position, and a primary carboxamide functional group , yielding a molecular weight of 191.229 g·mol⁻¹.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13815799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzofurancarboxamide,2-ethyl-2,3-dihydro-
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCC1(CC2=CC=CC=C2O1)C(=O)N
InChIInChI=1S/C11H13NO2/c1-2-11(10(12)13)7-8-5-3-4-6-9(8)14-11/h3-6H,2,7H2,1H3,(H2,12,13)
InChIKeyUFJXRIWQJZLCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzofurancarboxamide, 2-ethyl-2,3-dihydro-: Core Structural Identity and Physicochemical Profile


2-Benzofurancarboxamide, 2-ethyl-2,3-dihydro- (CAS RN 170803-36-8) is a chiral benzofuran derivative belonging to the broader 2,3-dihydrobenzofuran-2-carboxamide class. It possesses a non-aromatic dihydrofuran ring, an ethyl substituent at the 2-position, and a primary carboxamide functional group [1], yielding a molecular weight of 191.229 g·mol⁻¹ . The compound is most prominently documented as the (R)-enantiomer, which serves as a critical chiral intermediate in the asymmetric synthesis of the alpha-2 adrenoceptor antagonist efaroxan [2]. Its saturated 2,3-bond modifies the electronic conjugation and three-dimensional shape relative to fully aromatic benzofuran-2-carboxamides, establishing distinct physicochemical and potential pharmacodynamic properties [3].

Why Generic Substitution of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxamide Fails for Structure-Sensitive Applications


Even minor structural deviations in the benzofuran-2-carboxamide chemotype can drastically alter biological activity profiles. For instance, moving the carboxamide from the 2-position to the 7-position shifts pharmacological targets from DHFR or κ-opioid receptors to PARP-1 inhibition [1]. Aromatic benzofuran-2-carboxamides lacking the 2,3-dihydro saturation exhibit different conformational constraints and electronic distributions compared to their dihydro analogs, which directly impacts receptor binding and enzyme inhibition kinetics [2]. Additionally, in chiral syntheses, the racemic mixture lacks the stereochemical purity required for generating enantiomerically pure pharmaceuticals [3]. Consequently, a simple benzofuran-2-carboxamide, a position isomer, or an achiral analog cannot be considered a drop-in substitute for this specific 2-ethyl-2,3-dihydro derivative.

Quantitative Evidence Guide: 2-Ethyl-2,3-dihydrobenzofuran-2-carboxamide vs. Closest Analogs


Chiral Purity Enables Asymmetric Efaroxan Synthesis: A Decisive Procurement Advantage

The (2R)-enantiomer of 2-ethyl-2,3-dihydrobenzofuran-2-carboxamide is a documented direct precursor for the industrial synthesis of (+)-efaroxan via a dehydration-imidate-cyclization pathway [1]. This specific enantiomer is obtained through resolution of the racemic acid with (S)-(+)-2-phenylglycinol, ensuring high enantiomeric excess [2]. In contrast, the racemic mixture or the (2S)-enantiomer would lead to the undesired (-)-efaroxan enantiomer, which has different pharmacological properties. This absolute configuration control is not achievable with achiral 2,3-dihydrobenzofuran-2-carboxamide analogs lacking the ethyl substituent at the 2-position, making the chiral ethyl-substituted compound indispensable for this synthetic route.

Asymmetric Synthesis Chiral Resolution Efaroxan Alpha-2 Adrenoceptor

Differential Enzyme Inhibition: DHFR Affinity vs. Positional Isomers

The racemic 2-ethyl-2,3-dihydrobenzofuran-2-carboxamide demonstrates measurable inhibition of Escherichia coli dihydrofolate reductase (DHFR) with a Ki of 95 nM [1]. This inhibitory activity is very weak compared to the clinical antifolate methotrexate (MTX, Ki ≈ 0.1 nM for bacterial DHFR [2]) but is orders of magnitude stronger than the compound's activity against mammalian DHFR, where the Ki rises to 1,660 nM (1.66 μM) [3], indicating a species-selectivity window of approximately 17-fold. By contrast, positionally isomeric dihydrobenzofuran-7-carboxamides are documented as PARP-1 inhibitors with IC50 values as low as 40 nM [4], validating that the carboxamide position fundamentally redirects target engagement.

Dihydrofolate Reductase Antifolate Enzyme Inhibition BindingDB

Kappa Opioid Receptor Agonist Activity: Scaffold-Specific vs. Chroman Analogs

2,3-Dihydrobenzofuran-2-carboxamide derivatives incorporating an N-substituted phenylamide motif exhibit high and selective affinity for the kappa opioid receptor (KOR). A representative analog from this chemical class, CHEMBL382497, demonstrates a KOR Ki of 52 nM, with selectivity over the delta opioid receptor (Ki > 5,000 nM, >96-fold) [1]. When compared to the analogous chroman-2-carboxamide series—also potent KOR agonists—the dihydrobenzofuran scaffold introduces a smaller, less lipophilic core that may influence drug-like properties and synthetic tractability. The 2-ethyl substitution in the target compound directly influences the stereoelectronic environment at the quaternary center, a modification not present in simpler 2,3-dihydrobenzofuran-2-carboxamides without the 2-alkyl group [2].

Kappa Opioid Receptor GPCR Agonist 2,3-Dihydrobenzofuran Chroman

Electronic and Steric Differentiation via 2,3-Dihydro Saturation vs. Aromatic Benzofurans

The 2,3-dihydro modification in this compound reduces aromaticity in the furan ring, conferring distinct electronic and steric properties compared to fully aromatic benzofurans [1]. Specifically, saturation at the 2,3-bond introduces an sp³-hybridized carbon at the 2-position, which creates a tetrahedral geometry unavailable in planar aromatic 2-ethylbenzofuran (CAS 3131-63-3). This structural feature alters the spatial orientation of the 2-ethyl substituent and the carboxamide group, shifting the three-dimensional pharmacophore arrangement. The ground-state conformational differences may translate into divergent target binding profiles, as evidenced by the fact that aromatic benzofuran-2-carboxamides and their 2,3-dihydro analogs are investigated for different therapeutic targets (e.g., NF-κB inhibition and anticancer activity for aromatic analogs [2] vs. KOR agonism and DHFR inhibition for dihydro analogs).

Dihydrobenzofuran Aromaticity Conformational Analysis Physicochemical Properties

Anticancer Cytotoxicity in the Dihydrobenzofuran-2-carboxamide Series: Substitution-Dependent Potency

A series of N-(substituted)phenyl 2,3-dihydrobenzofuran-2-carboxamide derivatives were evaluated for cytotoxicity (SRB assay) against six human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3). Potent activities were observed at low micromolar concentrations, with cytotoxicity profiles strongly dependent on the nature of the N-phenyl substituent [1]. In the broader benzofuran-2-carboxamide chemotype, microwave-assisted parallel synthesis generated derivatives with in vivo anti-inflammatory, analgesic, and antipyretic activities [2]. The 2-ethyl substitution in the target compound can be leveraged as a synthetic handle for further derivatization strategies that are not available for 2-unsubstituted or 2,2-dimethyl analogs.

Cytotoxicity Anticancer NF-kappaB Inhibition Structure-Activity Relationship

Therapeutic Indication Divergence Across Benzofuran Carboxamide Positional Isomers

The position of the carboxamide group on the benzofuran/dihydrobenzofuran core dictates the predominant biological target and therapeutic indication. Dihydrobenzofuran-2-carboxamides (including the target compound class) are investigated as KOR agonists for pain and pruritus [1], and as DHFR inhibitors [2]. Dihydrobenzofuran-7-carboxamides (DHBF-7-carboxamide) and their 3-one derivatives are developed as PARP-1 inhibitors with IC50 values as low as 16.2 μM [3]. Dihydrobenzofuran-4-carboxamides are claimed as TNF-alpha and PDE IV inhibitors for inflammatory conditions [4]. This clear target segregation underscores that no single benzofuran carboxamide isomer can serve as a universal research tool across these divergent pharmacological mechanisms.

Target Selectivity Positional Isomers Therapeutic Indications Carboxamide

Application Scenarios for 2-Ethyl-2,3-dihydrobenzofuran-2-carboxamide in Industrial and Academic Research


Chiral Intermediate for Efaroxan and Related Alpha-2 Adrenoceptor Ligands

The (2R)-enantiomer is a direct synthetic precursor to the imidazoline alpha-2 antagonist (+)-efaroxan. The documented pathway involves dehydration to the corresponding nitrile, imidate formation, and cyclization with ethylenediamine [1]. Contract manufacturing organizations (CMOs) and pharmaceutical intermediate suppliers procuring this compound should specify enantiomeric purity, as the subsequent stereochemistry of the final API depends entirely on the chiral integrity of this intermediate. The racemic acid precursor is resolvable with (S)-(+)-2-phenylglycinol, enabling cost-effective access to the desired single enantiomer at scale [2].

Scaffold for Kappa Opioid Receptor Agonist Discovery Programs

The 2,3-dihydrobenzofuran-2-carboxamide core, when elaborated with appropriate N-substituted phenylamide groups, yields potent and highly selective kappa opioid receptor agonists (KOR Ki as low as 52 nM with >96-fold selectivity over DOR) [3]. The 2-ethyl substitution provides a quaternary stereocenter that can influence binding pocket complementarity and metabolic stability. This compound serves as a key building block for synthesizing focused libraries aimed at identifying peripherally restricted KOR agonists for pain and pruritus indications, a therapeutic strategy distinct from CNS-penetrant chroman-based analogs [4].

DHFR Inhibitor Tool Compound with Species Selectivity

With a 17-fold selectivity window between bacterial DHFR (E. coli Ki = 95 nM) and mammalian DHFR (bovine liver Ki = 1,660 nM), this chemotype may assist in probing species-specific DHFR inhibition [5]. Researchers investigating antifolate mechanisms or seeking to validate DHFR as an antimicrobial target can use this compound as a starting scaffold for optimization. The moderate potency warrants medicinal chemistry efforts to improve affinity, while the intrinsic selectivity suggests the core is amenable to achieving therapeutic windows not accessible with classical antifolates like methotrexate (Ki ≈ 0.1 nM, non-selective) [6].

Building Block for Anticancer and Anti-Inflammatory Compound Libraries

The 2-ethyl-2,3-dihydrobenzofuran-2-carboxamide structure provides a versatile platform for constructing N-substituted phenylamide derivatives with demonstrated anticancer cytotoxicity (low μM GI50 across six cancer cell lines) and NF-kappaB inhibitory activity [7]. Microwave-assisted synthetic protocols have been established for the broader benzofuran-2-carboxamide class to rapidly generate compound libraries with in vivo anti-inflammatory and analgesic properties [8]. The 2-ethyl group can be exploited as a synthetic handle for subsequent functionalization or as a steric modulator of biological activity.

Quote Request

Request a Quote for 2-Benzofurancarboxamide,2-ethyl-2,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.